molecular formula C12H15N3O2S2 B2730120 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea CAS No. 1206986-80-2

1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea

Cat. No.: B2730120
CAS No.: 1206986-80-2
M. Wt: 297.39
InChI Key: NUJUYETVJLEMKJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. This urea-based compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure incorporates a 2-methoxyethyl chain on one urea nitrogen and a methylthio ether at the 4-position of the benzothiazole ring, which may serve as a metabolically labile precursor for more active sulfoxide or sulfone derivatives. This compound is primarily investigated for its potential as an antibacterial agent, particularly against drug-resistant bacterial strains. Its molecular architecture is characteristic of sulfone and sulfoxide-substituted heterocyclic ureas, a class known to exhibit potent activity against bacterial infections by interfering with essential cellular functions . The benzothiazole-urea hybrid structure is designed to enhance binding affinity to biological targets, potentially improving efficacy. Furthermore, the benzothiazole core is extensively documented for its pronounced anticancer properties across a wide spectrum of human cancer cell lines . Related urea-functionalized benzothiazoles demonstrate potent growth inhibitory (GI50) activities, often in the low micromolar to nanomolar range, against diverse cancer panels including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian, renal, prostate, and breast cancer models . The specific substitution pattern on the benzothiazole ring, particularly at the 2- and 6-positions, is a critical structural determinant for optimizing antitumor potency and target selectivity . One established mechanism of action for related benzothiazole-urea hybrids involves the inhibition of tumor-associated carbonic anhydrases , which are promising targets for combating hypoxic tumors . This product is intended for research applications only, including in vitro antibacterial screening, anticancer activity profiling, mechanism of action studies, and structure-activity relationship (SAR) investigations in medicinal chemistry. It is supplied as a solid and should be stored according to standard protocols for organic compounds. Researchers are advised to consult the safety data sheet (SDS) prior to use. This compound is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-methylsulfanyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-17-7-6-13-11(16)15-12-14-10-8(18-2)4-3-5-9(10)19-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJUYETVJLEMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC2=C(S1)C=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea typically involves the reaction of 2-methoxyethylamine with 4-(methylthio)benzo[d]thiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize the formation of by-products. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Reactivity of the Urea Moiety

The urea group (-NH-C(=O)-NH-) participates in hydrogen bonding and acid-base reactions. Key reactions include:

  • Hydrolysis : Under acidic or basic conditions, the urea bond can cleave to yield amines and carbonyl derivatives. For example, treatment with 6.15% sodium hypochlorite (NaOCl) in THF/water mixtures promotes oxidative cleavage, as demonstrated in analogous thiazole-urea systems .

  • Condensation with Carbonyl Compounds : Reacts with aldehydes/ketones to form Schiff base analogs, though this requires anhydrous conditions and catalytic acid .

Modification of the Methylthio Group

The 4-(methylthio)benzothiazole substituent undergoes oxidation and nucleophilic substitution:

Reaction Type Conditions Product Yield Source
Oxidation to Sulfone H₂O₂/AcOH, 60°C4-(methylsulfonyl)benzothiazole derivative75–85%
Alkylation NaH, THF, alkyl halidesS-alkylated derivatives50–65%
Displacement Triphenylphosphine/CCl₄, 75–80°CChloromethyl intermediate45%

Functionalization of the Methoxyethyl Chain

The 2-methoxyethyl group exhibits ether-like reactivity:

  • Ether Cleavage : Treatment with HBr/AcOH at reflux removes the methoxy group, generating a hydroxyl intermediate .

  • Alkylation : Reacts with alkyl halides under basic conditions (e.g., NaH/THF) to form quaternary ammonium salts .

Heterocyclic Core Reactivity

The benzothiazole ring participates in electrophilic substitutions:

  • Halogenation : Bromination at the 5-position using NBS in CCl₄ .

  • Nucleophilic Aromatic Substitution : Replacement of the 2-urea group with amines under Pd catalysis .

Key Synthetic Pathways

The compound is synthesized via:

  • Coupling of 2-Aminobenzothiazole : Reacted with 2-methoxyethyl isocyanate in THF with DIPEA .

  • Post-Modifications :

    • Methylthio Introduction : Via nucleophilic displacement of chloromethyl intermediates with NaSMe .

    • Oxidation : Controlled oxidation of methylthio to sulfoxide/sulfone using mCPBA or H₂O₂ .

Stability Under Physiological Conditions

  • pH-Dependent Degradation : Stable at pH 4–7 but hydrolyzes rapidly in acidic (pH < 3) or alkaline (pH > 9) environments .

  • Thermal Stability : Decomposes above 200°C, as shown by TGA analysis of related urea-benzothiazoles .

Catalytic and Biological Interactions

  • Enzyme Inhibition : Binds to kinase active sites via hydrogen bonding (urea NH) and hydrophobic interactions (methylthio group) .

  • Metal Coordination : Forms complexes with Cu(II) and Fe(III), altering redox properties .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzo[d]thiazole compounds, including 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival.

Case Study:
A study published in Cancer Letters demonstrated that compounds similar to 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea showed promising results in inhibiting the growth of breast cancer cell lines by targeting the PI3K/Akt/mTOR pathway, leading to decreased cell viability and increased apoptosis rates .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with microbial enzymes, thereby disrupting essential metabolic processes.

Case Study:
In a study reported in the Journal of Antimicrobial Chemotherapy, derivatives of benzo[d]thiazole were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations . The results indicated that the compound could serve as a lead for developing new antimicrobial agents.

Pesticide Development

The unique properties of 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea make it a candidate for agricultural applications, particularly in pesticide formulation. Its efficacy against pests while maintaining low toxicity to non-target species is crucial for sustainable agriculture.

Research Findings:
Studies have highlighted its potential as a fungicide, particularly against fungal pathogens affecting crops. The compound's ability to inhibit fungal growth was demonstrated in controlled experiments where it significantly reduced the incidence of disease in treated plants compared to untreated controls .

Polymer Chemistry

The incorporation of 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Findings:
Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation and enhanced mechanical properties, making them suitable for applications in coatings and composites .

Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentInhibits tumor growth via PI3K/Akt/mTOR pathway
Antimicrobial AgentEffective against Gram-positive and Gram-negative bacteria
Agricultural SciencePesticide DevelopmentReduces fungal disease incidence in crops
Material SciencePolymer ModificationEnhances thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole-urea derivatives, focusing on substituent effects, synthetic strategies, and biological activities where available.

Substituent Effects on the Benzothiazole Core

The 4-(methylthio) group in the target compound distinguishes it from analogs with substituents such as halogens (Cl, Br), trifluoromethyl (-CF₃), or heterocyclic appendages. Key comparisons include:

Compound Name Benzothiazole Substituent Urea Side Chain IC₅₀ (μM) Anti-C. difficile MIC (μg/mL) Reference
Target Compound 4-(methylthio) 2-Methoxyethyl N/A N/A N/A
1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)urea 6-(trifluoromethyl) (4-Bromophenyl)imidazol-2-ylmethyl 0.10 1.56
1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-chlorobenzo[d]thiazol-2-yl)urea 6-chloro (4-Bromophenyl)imidazol-2-ylmethyl 0.24 6.25
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at the 6-position (as in the compound above) enhances biochemical activity (IC₅₀ = 0.10 μM) due to increased electron withdrawal, improving target binding .
  • Halogen Substituents : Chloro substituents (e.g., 6-Cl) reduce potency compared to -CF₃ (IC₅₀ = 0.24 μM), likely due to weaker electronic effects .
  • Methylthio Group : The 4-(methylthio) substituent in the target compound is less electron-withdrawing than -CF₃ or -Cl, which may reduce binding affinity but improve lipophilicity and membrane permeability.

Urea Side Chain Modifications

The 2-methoxyethyl group on the urea moiety contrasts with other side chains:

  • Morpholine/Piperazine Derivatives: Compounds like 1-(4-(2,4-dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea () incorporate morpholine rings, enhancing solubility via hydrogen bonding. However, synthetic complexity increases due to multi-step coupling reactions .
  • Aryl Substituents : Derivatives with aryl groups (e.g., 3-fluorophenyl, 3-chlorophenyl) on the urea () exhibit molecular weights ranging from 466.2 to 602.2 Da, with yields >80%. These substituents may introduce steric hindrance or π-π stacking interactions .

Biological Activity

1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea, a derivative of benzothiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which combines a methoxyethyl group with a benzothiazole moiety, potentially influencing its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C12H15N3O2S2C_{12}H_{15}N_{3}O_{2}S_{2}, with a molecular weight of 297.39 g/mol. The structure features a urea linkage and a methylthio-substituted benzothiazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₅N₃O₂S₂
Molecular Weight297.39 g/mol
Purity≥ 95%

Biological Activities

Research indicates that derivatives of benzothiazole, including the target compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : Benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .
  • Antitumor Activity : Studies have indicated that certain benzothiazole derivatives possess cytotoxic effects on cancer cell lines. For example, some compounds have been evaluated for their ability to induce apoptosis in human cancer cells, showing promise as potential anticancer agents .
  • Anti-inflammatory Effects : The anti-inflammatory potential of benzothiazole derivatives has been explored, revealing their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

The biological activities of 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of specific enzymes involved in disease processes. For instance, they may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, thereby inhibiting proliferation .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial activity of various benzothiazole derivatives against clinical isolates. The results showed that compounds similar to the target compound had minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL against tested bacteria .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines demonstrated that certain derivatives exhibited IC50 values indicating potent antitumor activity. For example, one derivative showed an IC50 of 5 μM against breast cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea, and how can its purity be validated?

  • Methodology :

  • Step 1 : Synthesize the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted carbonyl compounds. For the urea linkage, use carbodiimide-mediated coupling between 4-(methylthio)benzo[d]thiazol-2-amine and 2-methoxyethyl isocyanate under inert conditions .
  • Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Step 3 : Validate structure via 1H^1H/13C^{13}C-NMR, FT-IR (urea C=O stretch at ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the in vitro biological activity of this compound, particularly in antimicrobial or neurological models?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution assays (e.g., against Staphylococcus aureus) with compound concentrations ranging from 1–100 µM. Compare inhibition zones to tetracycline as a positive control .
  • Neurological Models : Evaluate dopaminergic neuroprotection in SH-SY5Y cells exposed to oxidative stress (e.g., 6-OHDA or rotenone). Measure cell viability via MTT assay and compare to reference anti-Parkinsonian agents like rasagiline .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies of benzothiazole-urea derivatives?

  • Methodology :

  • Step 1 : Systematically vary substituents (e.g., methylthio vs. methoxy groups) and assess impacts on bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like FLT3 or ROCK kinases .
  • Step 2 : Validate discrepancies via orthogonal assays. For example, if cytotoxicity data conflict between MTT and lactate dehydrogenase (LDH) assays, perform flow cytometry to confirm apoptosis/necrosis ratios .
  • Step 3 : Cross-reference with crystallographic data (e.g., Cambridge Structural Database) to analyze urea backbone conformation and hydrogen-bonding interactions .

Q. How can molecular dynamics (MD) simulations optimize the pharmacokinetic (PK) profile of this compound?

  • Methodology :

  • Step 1 : Simulate solubility and membrane permeability using tools like Schrödinger’s QikProp. Focus on logP (target: 2–4) and polar surface area (PSA < 140 Å2^2) to predict blood-brain barrier penetration .
  • Step 2 : Model metabolic stability via cytochrome P450 (CYP3A4/2D6) binding simulations. Identify susceptible sites (e.g., methylthio group) for deuteration or fluorination to reduce clearance .
  • Step 3 : Validate predictions in vivo using rodent PK studies. Measure plasma half-life (t1/2t_{1/2}) and bioavailability via LC-MS/MS .

Q. What experimental designs are recommended for elucidating dual mechanisms of action (e.g., kinase inhibition + antioxidant effects)?

  • Methodology :

  • Kinase Inhibition : Perform kinase profiling (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations. Prioritize FLT3, ROCK1/2, or PDGFRβ based on structural analogs .
  • Antioxidant Activity : Quantify reactive oxygen species (ROS) scavenging using DCFH-DA assay in neuronal cells. Compare to trolox equivalents and correlate with neuroprotection data .
  • Integrated Analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., Nrf2, SOD1) and pathway enrichment (KEGG/GO) .

Data Contradiction and Optimization

Q. How should researchers address low reproducibility in cytotoxicity assays across different cell lines?

  • Methodology :

  • Step 1 : Standardize assay conditions (e.g., cell passage number, serum concentration, incubation time). Include positive controls (e.g., doxorubicin) in all runs .
  • Step 2 : Perform combinatorial studies with ABCB1 inhibitors (e.g., verapamil) to assess efflux pump-mediated resistance in cancer lines .
  • Step 3 : Use 3D spheroid models to better mimic in vivo tumor microenvironments and validate 2D assay discrepancies .

Q. What computational and experimental approaches can reconcile conflicting docking scores and in vitro binding data?

  • Methodology :

  • Step 1 : Re-dock the compound using multiple software (e.g., Glide, GOLD) with flexible side-chain adjustments. Compare consensus poses .
  • Step 2 : Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics (KDK_D, kon/koffk_{on}/k_{off}) .
  • Step 3 : Synthesize truncated analogs (e.g., removing the methoxyethyl group) to isolate contributions of specific moieties to binding .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis of the urea group .
  • Exposure Mitigation : Use fume hoods for synthesis/purification. Wear nitrile gloves, goggles, and lab coats. In case of skin contact, wash with 10% polyethylene glycol 400 solution .
  • Waste Disposal : Degrade urea derivatives with acidic hydrolysis (6M HCl, 70°C, 24h) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.